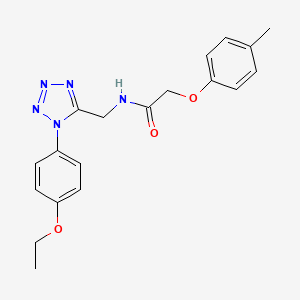

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide

描述

N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a methylene bridge linked to a 2-(p-tolyloxy)acetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, confers metabolic stability and enhances binding affinity in medicinal chemistry applications, while the ethoxy and p-tolyloxy substituents modulate lipophilicity and bioavailability .

Synthetic routes for analogous compounds involve coupling reactions between tetrazole intermediates and acetamide precursors. For example, describes the use of trityl-protected intermediates and catalytic hydrogenation to assemble acetamide-tetrazole hybrids, with NMR confirming structural integrity .

属性

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-26-16-10-6-15(7-11-16)24-18(21-22-23-24)12-20-19(25)13-27-17-8-4-14(2)5-9-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLPHTAWHUUACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interactions with various enzymes and receptors. The specific pathways affected by the compound are currently unknown

Pharmacokinetics

The compound’s predicted density is 1.461±0.06 g/cm3, which may influence its absorption and distribution. The compound’s pKa is predicted to be -8.81±0.50, which could affect its solubility and therefore its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential interactions with various enzymes and receptors, it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound is predicted to be stable under an inert atmosphere at room temperature

生物活性

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, with the CAS number 1005305-78-1 and molecular formula C19H21N5O3, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 367.409 g/mol

- Molecular Structure : The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets through:

- Competitive Inhibition : Potentially inhibiting enzyme activity by competing with substrate binding.

- Allosteric Modulation : Inducing conformational changes in target proteins that affect their activity.

- Covalent Modification : Forming stable covalent bonds with specific amino acid residues in target proteins.

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar tetrazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the inhibition of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties by targeting the methylerythritol phosphate (MEP) pathway through inhibition of the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). This pathway is crucial for isoprene synthesis in certain bacteria and parasites.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

| Compound | Activity | IC50 Value (µM) | Target |

|---|---|---|---|

| Compound A | Antitumor | 1.61 ± 1.92 | Bcl-2 |

| Compound B | Antimicrobial | 23.30 ± 0.35 | DXR |

| N-(4-methoxyphenyl)-tetrazole derivative | Cytotoxicity | <10 | Various cancer cell lines |

These studies highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-donating groups on aromatic rings has been linked to increased cytotoxicity against cancer cells .

相似化合物的比较

Table 1: Comparative Analysis of Selected Tetrazole-Acetamide Derivatives

Impact of Substituents and Linkers

- Ethoxy vs.

- Methylene vs.

- Heterocyclic Modifications : Thiadiazole-containing analogs () introduce additional hydrogen-bonding sites, which may alter target selectivity .

Pharmacological Considerations

- GPCR Modulation : Tetrazole-based angiotensin II receptor blockers (e.g., losartan in ) highlight the scaffold’s utility in cardiovascular therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。